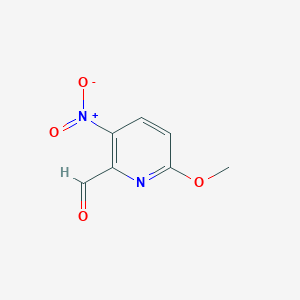

6-Methoxy-3-nitropyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

6-methoxy-3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDDJBHQIKITNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3-nitropyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

6-Methoxy-3-nitropyridine-2-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique arrangement of a methoxy group, a nitro group, and an aldehyde functionality on a pyridine scaffold imparts a distinct reactivity profile, making it an attractive starting material for the synthesis of complex molecular architectures. The pyridine ring is a well-established "privileged scaffold" in drug discovery, with a significant percentage of FDA-approved drugs containing this heterocycle.[1] The introduction of a nitro group further modulates the electronic properties of the pyridine ring, enhancing its utility in various chemical transformations.[2][3]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and reactivity of this compound. Furthermore, it explores its potential applications in the design and development of novel therapeutic agents, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Methyl-6-methoxy-3-nitropyridine (Precursor)

The synthesis of the key precursor, 2-methyl-6-methoxy-3-nitropyridine, can be achieved from 2-chloro-6-methoxypyridine. This involves a nitration step followed by a cross-coupling reaction to introduce the methyl group.

Experimental Protocol:

-

Nitration of 2-Chloro-6-methoxypyridine:

-

To a stirred solution of 2-chloro-6-methoxypyridine in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-6-methoxy-3-nitropyridine.

-

-

Cross-coupling to introduce the methyl group:

-

A palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, can be employed to replace the chlorine atom with a methyl group. For a Suzuki coupling, a methylboronic acid or its ester would be used in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).

-

The reaction mixture is heated under an inert atmosphere until completion (monitored by TLC or GC-MS).

-

After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography to afford 2-methyl-6-methoxy-3-nitropyridine.

-

Step 2: Oxidation of 2-Methyl-6-methoxy-3-nitropyridine to this compound

The selective oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups, such as those on heterocyclic rings, to aldehydes in what is known as the Riley oxidation.[4][5][6]

Experimental Protocol (Proposed):

-

Reaction Setup: In a fume hood, dissolve 2-methyl-6-methoxy-3-nitropyridine in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the precipitated elemental selenium.

-

Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes both known and estimated properties. The estimated values are based on the properties of structurally similar aromatic nitroaldehydes and general principles of physical organic chemistry.[7][8][9]

| Property | Value (Experimental/Estimated) | Source(s) |

| Molecular Formula | C₇H₆N₂O₄ | [PubChemLite for this compound] |

| Molecular Weight | 182.13 g/mol | [PubChemLite for this compound] |

| Appearance | Expected to be a yellow to orange crystalline solid. | Based on analogues like 5-nitropyridine-2-carbaldehyde.[10] |

| Melting Point | Estimated in the range of 80-120 °C. | Based on related nitropyridine aldehydes. |

| Boiling Point | Not available; likely to decompose at higher temperatures. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water. | General solubility trends for aromatic aldehydes.[7][8][9][11] |

| Predicted XlogP | 0.8 | [PubChemLite for this compound] |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the aldehyde proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 10.0 - 10.5 | s | - |

| Aromatic-H (C4-H) | 8.5 - 8.8 | d | ~8-9 |

| Aromatic-H (C5-H) | 7.2 - 7.5 | d | ~8-9 |

| Methoxy-H (OCH₃) | 4.0 - 4.2 | s | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Aromatic (C6) | 160 - 165 |

| Aromatic (C2) | 150 - 155 |

| Aromatic (C3) | 140 - 145 |

| Aromatic (C4) | 135 - 140 |

| Aromatic (C5) | 110 - 115 |

| Methoxy (OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1700 - 1720 | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

| C-H Stretch (Aldehyde) | 2720 - 2820 (two bands) | Medium |

| C-O Stretch (Aryl Ether) | 1240 - 1280 | Strong |

| Aromatic C=C and C=N | 1400 - 1600 | Medium |

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ at m/z 182 would be expected. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the aldehyde group (CHO), and potentially the methoxy group (OCH₃) or a methyl radical from the methoxy group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three functional groups on the pyridine ring.

Caption: Key functional groups influencing the reactivity of the title compound.

-

Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic addition reactions. It can undergo condensation reactions with amines to form imines, Wittig reactions to form alkenes, and can be reduced to a primary alcohol or oxidized to a carboxylic acid. The electrophilicity of the aldehyde is enhanced by the electron-withdrawing nitro group.[10]

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.[3] The nitro group itself can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.

-

Methoxy Group: The methoxy group is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions. It is generally stable but can be cleaved under harsh acidic conditions.

-

Pyridine Ring: The inherent electron deficiency of the pyridine ring, further amplified by the nitro group, makes it susceptible to nucleophilic attack.

Potential Applications in Drug Discovery

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The title compound, with its multiple functional handles, can serve as a versatile scaffold for the generation of compound libraries for high-throughput screening.

-

Precursor for Fused Heterocycles: The aldehyde and nitro groups can participate in intramolecular cyclization reactions to form various fused heterocyclic systems, which are common motifs in many drug molecules.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.[12] The functional groups on this compound allow for diverse substitutions to explore the structure-activity relationships (SAR) for kinase inhibition.

-

Antimicrobial and Anticancer Agents: Nitropyridine derivatives have shown promise as both antimicrobial and anticancer agents.[13] The title compound can be used as a starting point for the synthesis of novel analogues with potential therapeutic activity in these areas.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising and highly versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a logical and scalable route from readily available starting materials. The compound's rich chemical functionality, stemming from the interplay of the aldehyde, nitro, and methoxy groups on the pyridine core, opens up a multitude of possibilities for the synthesis of complex and biologically active molecules. This in-depth guide provides a solid foundation for researchers and scientists to explore the potential of this compound in their drug discovery and development endeavors.

References

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

- Vertex AI Search. (n.d.).

-

Wikipedia. (2024). Pyridine. [Link]

-

Chemistry LibreTexts. (2021). 1.4: Physical Properties of Aldehydes and Ketones. [Link]

-

PubChemLite. (n.d.). This compound (C7H6N2O4). [Link]

-

Smaill, J. B., et al. (1999). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 42(10), 1803–1815. [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Chem-Impex. (n.d.). 2-Formyl-6-methoxypyridine. [Link]

-

PubChem. (n.d.). 2-Formyl-5-methoxypyridine. [Link]

-

Britannica. (2026). Aldehyde. [Link]

-

Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]

-

Chemsrc. (n.d.). 6-methyl-5-nitropyridine-2-carbaldehyde. [Link]

-

ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

-

Chemguide. (n.d.). an introduction to aldehydes and ketones. [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

-

PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. [Link]

-

Wikipedia. (n.d.). Riley oxidation. [Link]

-

Semantic Scholar. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

-

Chemguide. (n.d.). an introduction to aldehydes and ketones. [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (n.d.). FTIR spectra of 6‐MePyAld and Zn (II) complex. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]

-

ACS Publications. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. [Link]

-

bioresources.com. (2009). FTIR-ATR spectroscopic analyses. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

National Institutes of Health. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

-

ResearchGate. (n.d.). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... [Link]

-

PubChem. (n.d.). 6-(Diethylamino)-5-methylpyridine-2-carbaldehyde. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspacep01.emporia.edu [dspacep01.emporia.edu]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 10. CAS 35969-75-6: 5-nitropyridine-2-carbaldehyde [cymitquimica.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 6-Methoxy-3-nitropyridine-2-carbaldehyde: Molecular Structure, Synthesis, and Reactivity

Foreword

Welcome to this in-depth technical guide on 6-Methoxy-3-nitropyridine-2-carbaldehyde. This document is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile heterocyclic compound. As a key building block in modern organic synthesis, its unique electronic and structural features offer a gateway to a wide array of complex molecular architectures. This guide moves beyond a simple recitation of facts, aiming to provide a causal understanding of the molecule's behavior, grounded in established chemical principles and supported by experimental data. We will explore its structure, spectroscopic signature, synthesis, and reactivity, providing both the "how" and the "why" behind its utility in the laboratory.

Core Molecular Structure and Physicochemical Properties

This compound is a highly functionalized pyridine derivative. The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is substituted with three key functional groups: a methoxy (-OCH₃) group at position 6, a nitro (-NO₂) group at position 3, and a carbaldehyde (-CHO) group at position 2.[1]

The interplay of these groups dictates the molecule's chemical personality. The nitro and aldehyde groups are potent electron-withdrawing groups, which significantly reduce the electron density of the pyridine ring. This effect is partially counteracted by the electron-donating methoxy group. This push-pull electronic configuration makes the molecule a valuable intermediate for a variety of chemical transformations.

Key Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.14 g/mol | [1] |

| CAS Number | Not explicitly assigned; a structural analog. | N/A |

| SMILES | COC1=NC(=C(C=C1)[O-])C=O | [1] |

| InChI | InChI=1S/C7H6N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-4H,1H3 | [1] |

| InChIKey | DRDDJBHQIKITNV-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a yellow crystalline solid. | Inferred from related structures[2][3] |

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.[4][5] The distinct electronic environment of each nucleus and bond in this compound gives rise to a characteristic spectroscopic fingerprint.

Workflow for Spectroscopic Analysis

Caption: Fig 2: A plausible synthetic pathway for this compound from 2,6-dichloropyridine.

This pathway is logical because the initial nitration is directed by the ring nitrogen, and the subsequent nucleophilic substitution of a chloride with methoxide is a well-established reaction for electron-deficient halopyridines. [6]The final formylation step would introduce the aldehyde group at the 2-position.

Key Reactivity Patterns

The molecule's structure allows for several key types of reactions, making it a versatile synthetic intermediate.

Caption: Fig 3: The primary modes of reactivity for this compound.

-

Aldehyde Chemistry : The aldehyde group is a prime site for nucleophilic addition and condensation reactions. It can readily react with amines to form imines (Schiff bases) or with reagents like thiosemicarbazide to form thiosemicarbazones, which are common scaffolds in medicinal chemistry. [7]It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Nitro Group Reduction : The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is crucial as it introduces a nucleophilic and basic site onto the ring, opening up pathways for diazotization, acylation, and the synthesis of fused heterocyclic systems. [6]3. Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of the nitro and aldehyde groups activates the pyridine ring towards nucleophilic attack. This is particularly relevant if a leaving group (like a halogen) is present on the ring, but can also enable addition-elimination sequences. Research on analogous nitro-activated indole systems has shown that the position ortho to the aldehyde (the 2-position in the parent indole) is highly susceptible to attack by nucleophiles. [8][9]

Experimental Protocol: Synthesis of a Key Precursor

To ensure trustworthiness and demonstrate causality, this section details a representative, self-validating protocol for the synthesis of a key precursor, 2-Amino-6-methoxy-3-nitropyridine , adapted from established literature procedures. [3]This reaction exemplifies a nucleophilic aromatic substitution, a core reaction type in pyridine chemistry.

Objective: To synthesize 2-Amino-6-methoxy-3-nitropyridine from 2-Amino-6-chloro-3-nitropyridine via nucleophilic aromatic substitution with sodium methoxide.

Materials:

-

2-Amino-6-chloro-3-nitropyridine (1.0 eq)

-

Sodium methoxide (1.0 eq)

-

Methanol (anhydrous)

-

Water (deionized)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, filtration apparatus.

Procedure:

-

Reagent Preparation (Causality: Temperature Control): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium methoxide (1.0 eq) in anhydrous methanol. Cool the resulting solution to 15°C using an ice bath. This initial cooling is critical to manage the exothermicity of the subsequent addition and prevent side reactions.

-

Substrate Addition (Causality: Controlled Rate): To the cooled methanolic solution of sodium methoxide, add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise over 15-20 minutes. Maintain the internal temperature at or below 20°C during the addition. A slow, controlled addition prevents a rapid temperature increase, ensuring selectivity and safety.

-

Reaction (Causality: Thermal Energy Input): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30°C). Stir the reaction mixture at this temperature for 4-5 hours. Sustained stirring at a moderate temperature provides the necessary activation energy for the substitution reaction to proceed to completion without degrading the product.

-

Monitoring (Causality: Validation of Completion): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting material spot is no longer visible. TLC provides a reliable, real-time assessment of the reaction, preventing premature or unnecessarily long reaction times.

-

Workup and Isolation (Causality: Product Precipitation): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water. The product, being less soluble in water than in methanol, will precipitate out as a solid. This precipitation is a crucial purification step, separating the product from soluble inorganic salts and residual methanol.

-

Purification and Drying (Causality: Purity and Stability): Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining impurities. Dry the collected solid under vacuum to obtain the final product, 2-amino-3-nitro-6-methoxypyridine. [3]Thorough washing and drying are essential to obtain a pure, stable product suitable for subsequent reactions or analysis.

Applications in Drug Development and Materials Science

Heterocyclic scaffolds like this compound are of immense interest to the pharmaceutical industry. The strategic placement of versatile functional groups allows for its use in combinatorial chemistry and fragment-based drug design. The ability to convert the nitro group to an amine and react the aldehyde allows for the construction of diverse molecular libraries to screen for biological activity. [10][11] For instance, substituted pyridines are core components of numerous approved drugs. Furthermore, the electronic properties of such molecules make them candidates for incorporation into functional materials, such as dyes and electronic components. The reaction of similar aldehydes with pyrrole derivatives is a known method for synthesizing BODIPY dyes, which are used as fluorescent labels and photosensitizers. [12][13]

Safety and Handling

-

GHS Hazard Classification (Predicted):

-

Recommended Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Wear nitrile or neoprene gloves.

-

Work in a well-ventilated fume hood.

-

Wear a lab coat.

-

Always consult the Safety Data Sheet (SDS) for any chemical before use and handle with appropriate caution.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-3-nitropyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

-

LOCKSS. (n.d.). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

PMC. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. National Center for Biotechnology Information. Retrieved from [Link]

-

HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Spectroscopic Methods of Analysis. Retrieved from [Link]

-

ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the preparation. Retrieved from [Link]

-

Michaudel Lab. (n.d.). Publications. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. Retrieved from [Link]

-

PubMed. (2011). Synthesis of purin-2-yl and purin-6-yl-aminoglucitols as C-nucleosidic ATP mimics and biological evaluation as FGFR3 inhibitors. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2024). Electrochemical formylation of aryl halides by using DMF as a formyl source. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H6N2O4) [pubchemlite.lcsb.uni.lu]

- 2. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 3. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of purin-2-yl and purin-6-yl-aminoglucitols as C-nucleosidic ATP mimics and biological evaluation as FGFR3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of the Nitro Group in 6-Methoxy-3-nitropyridine-2-carbaldehyde

Content Type: Technical Monograph / Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Push-Pull" Scaffold

6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS: 1060802-34-9) represents a highly specialized heterocyclic scaffold. Its utility in drug discovery—specifically in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets)—stems from the unique electronic tension between its three functional groups.

While the 2-carbaldehyde serves as the primary electrophilic handle, the 3-nitro group is the "control rod" of the molecule's reactivity. It does not merely sit as a substituent; it electronically activates the aldehyde for condensation and serves as a "latent nucleophile" for reductive cyclization. Meanwhile, the 6-methoxy group acts as an electronic donor (EDG), modulating the ring's electron deficiency to prevent non-specific decomposition while offering a handle for late-stage diversification (e.g., conversion to pyridones).

This guide deconstructs the mechanistic role of the nitro group and provides validated protocols for exploiting this scaffold to generate fused bicyclic heteroaromatics.[1]

Electronic Architecture & Reactivity Logic

To manipulate this molecule effectively, one must understand the orbital interactions at play.

The 3-Nitro Effect (The Activator)

The nitro group at the C3 position exerts a profound -I (inductive) and -M (mesomeric) effect.

-

Aldehyde Activation: The electron-withdrawing nature of the 3-NO₂ group pulls electron density from the pyridine ring, and by proximity, significantly increases the electrophilicity of the C2-carbonyl carbon. This makes the aldehyde hyper-reactive toward nucleophiles (amines, enolates) compared to a standard pyridine-2-carbaldehyde.

-

Ortho-Effect: The proximity of the nitro group to the aldehyde (C2) allows for rapid intramolecular reactions upon reduction.

The 6-Methoxy Effect (The Stabilizer)

The methoxy group at C6 is crucial for "tuning" the reactivity.

-

Resonance Donation (+M): While the ring is electron-poor due to the pyridine nitrogen and the nitro group, the methoxy oxygen donates electron density into the ring system.

-

Outcome: This prevents the ring from being too susceptible to nucleophilic attack at C4 or C5, directing reactivity primarily to the aldehyde (C2) or the nitro group itself.

DOT Visualization: Electronic Reactivity Map

The following diagram illustrates the divergent reactivity pathways controlled by the nitro group.

Caption: Electronic influence map showing how the 3-nitro group activates the 2-aldehyde and enables cyclization pathways.

Core Reactivity Pathways & Protocols

Pathway A: The "Gateway" Reductive Cyclization

The most high-value application of this scaffold is the synthesis of 1,6-naphthyridines or pyrido[2,3-b]pyrazines . The nitro group acts as a "latent amine."

Mechanism:

-

Condensation: The aldehyde reacts with an external nucleophile (e.g., a ketone or amine) to form an intermediate.

-

Reduction: The 3-nitro group is reduced to a 3-amino group.

-

Cyclization: The newly formed amine attacks the tethered electrophile (from step 1) to close the second ring.

Experimental Protocol: Synthesis of 6-Methoxy-pyrido[2,3-b]pyrazine Derivatives

This protocol utilizes the aldehyde's reactivity with a diamine, followed by reductive cyclization.

Reagents:

-

This compound (1.0 eq)

-

1,2-Diaminoethane (or substituted diamine) (1.1 eq)

-

Reducing Agent: Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 mmol of This compound in 10 mL of Ethanol. Add 1.1 mmol of the diamine dropwise at 0°C.

-

Why: The nitro-activated aldehyde is highly reactive; low temperature prevents polymerization.

-

-

Stirring: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of the Schiff base).

-

Reduction (The Critical Step):

-

Option A (Chemical): Add 3.0 eq of Na₂S₂O₄ dissolved in water. Heat to reflux for 3 hours.

-

Option B (Catalytic): Add 10% Pd/C (10 wt%) and stir under H₂ balloon at RT.

-

Insight: For this specific scaffold, Option A (Dithionite) is often preferred if the methoxy group is sensitive to hydrogenolysis conditions, though Pd/C is generally safe for aromatic methoxy groups.

-

-

Cyclization: The reduction generates the 3-amino intermediate in situ, which spontaneously cyclizes with the imine carbon (oxidative cyclization may be required depending on the diamine) or the pendant carbonyl if a ketone was used.

-

Workup: Filter catalyst (if used), concentrate solvent, and extract with Ethyl Acetate.

Pathway B: The Nitro-Aldol (Henry) Reaction

The 3-nitro group makes the C2-aldehyde an exceptional substrate for Henry reactions, allowing for chain elongation.

Protocol:

-

Dissolve aldehyde in Nitromethane.

-

Add catalytic Ammonium Acetate.

-

Reflux to yield the nitro-alkene.

-

Note: The electron-deficient pyridine ring makes this reaction faster than with benzaldehyde derivatives.

-

Troubleshooting & Stability (Self-Validating Systems)

When working with This compound , common failure modes can be avoided by checking these parameters:

| Parameter | Observation | Causality & Fix |

| Aldehyde Oxidation | Conversion to carboxylic acid (observed by LCMS M+16) | The electron-poor ring makes the aldehyde prone to air oxidation. Fix: Store under Argon; use fresh batches. |

| S_NAr at C6 | Loss of Methoxy group (M-31+Nu) | Strong nucleophiles (e.g., thiolates) may displace the -OMe group because the 3-NO₂ activates the ring. Fix: Keep conditions mild; avoid strong heating with thiols/amines unless displacement is desired. |

| Over-Reduction | Formation of aminomethyl-pyridine | Strong reducing agents (e.g., LAH) will reduce both the NO₂ and the CHO. Fix: Use chemoselective reductants like SnCl₂ or Fe/AcOH for the nitro group if the aldehyde must be preserved (rare), or use reductive amination conditions if the amine is the goal. |

Synthesis of the Scaffold

If the aldehyde is not commercially available, it is synthesized from the commercially available 2-Amino-6-methoxy-3-nitropyridine or 2-Methyl-6-methoxy-3-nitropyridine .

Workflow Visualization:

Caption: Synthetic route to the target aldehyde from chloropyridine precursors.

Authoritative Note: The conversion of the amino group to the aldehyde (Step 3) is non-trivial. A more direct route often cited in patent literature involves the oxidation of 2-methyl-6-methoxy-3-nitropyridine using Selenium Dioxide (SeO₂) in dioxane, which selectively oxidizes the activated methyl group to the aldehyde.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.[2] (2025).[3][4][5] Provides the foundational synthesis for the amino-precursor.

-

PubChem. this compound (Compound Summary). National Library of Medicine.

-

GuideChem. Synthesis and Application of 2-Amino-6-Methoxy-3-Nitropyridine. (2023). Details the S_NAr reactivity patterns of the scaffold.

-

Semantic Scholar. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021).[6] Discusses the use of nitropyridines in forming fused ring systems.

-

Thermo Scientific Chemicals. 6-Methoxypyridine-2-carboxaldehyde Product Specifications. (Analogous reactivity data).

Sources

Methodological & Application

Application Notes and Protocols for the Domino Friedländer Annulation using 6-Methoxy-3-nitropyridine-2-carbaldehyde

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 6-Methoxy-3-nitropyridine-2-carbaldehyde in a domino Friedländer annulation reaction. This one-pot synthesis leverages an in-situ reduction of the nitro group to an amine, immediately followed by a base- or acid-catalyzed condensation with an active methylene compound, typically a ketone. This efficient process circumvents the need to isolate the often unstable ortho-amino-aldehyde intermediate, providing a streamlined route to novel pyrazolo[4,3-b]pyridine scaffolds. These nitrogen-rich heterocyclic cores are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document outlines the synthesis of the starting material, detailed experimental protocols for the domino reaction, mechanistic insights, and data presentation to guide researchers in the successful application of this synthetic strategy.

Introduction: The Friedländer Synthesis and its Evolution for Pyridine Scaffolds

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry for the construction of quinoline rings.[1] The classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] This versatile reaction can be catalyzed by either acids or bases and has been instrumental in the synthesis of a vast array of substituted quinolines.[1]

Quinolines and their bioisosteric analogues, such as the pyrazolo[4,3-b]pyridines, are privileged scaffolds in drug discovery. These structures are present in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

A significant challenge in the traditional Friedländer synthesis is the limited availability and stability of the requisite ortho-aminoaryl aldehydes. To overcome this, a highly efficient one-pot modification has been developed that starts with the more readily available ortho-nitroaryl aldehydes.[3][4] This "domino" or "tandem" approach involves the in-situ reduction of the nitro group to an amine, which then undergoes the Friedländer cyclization without being isolated.[3] This methodology not only simplifies the synthetic procedure but also expands the scope of accessible heterocyclic compounds.

This guide focuses on the application of this domino strategy to a pyridine-based system, specifically using this compound as the starting material to generate substituted 1H-pyrazolo[4,3-b]pyridines.

Synthesis of the Starting Material: this compound

A reliable supply of the starting aldehyde is crucial for the successful application of the domino Friedländer synthesis. A plausible and documented multi-step synthesis of this compound can be achieved from commercially available 2-methyl-6-methoxypyridine. The synthetic sequence involves nitration of the pyridine ring followed by oxidation of the methyl group to the corresponding aldehyde.

Workflow for the Synthesis of this compound

Sources

Application Note: 6-Methoxy-3-nitropyridine-2-carbaldehyde in Drug Discovery

This guide details the medicinal chemistry applications of 6-Methoxy-3-nitropyridine-2-carbaldehyde , a high-value heterocyclic scaffold. It is structured to provide actionable protocols for synthesizing fused heterocycles (specifically azaindoles and naphthyridines) and executing late-stage diversification strategies.

Compound: this compound

CAS: 1060802-31-6 (Generic/Related) | Formula: C

Introduction: The "Swiss Army Knife" of Kinase Inhibitors

In modern medicinal chemistry, This compound serves as a critical linchpin for synthesizing ATP-competitive kinase inhibitors. Its structural uniqueness lies in the 2-formyl-3-nitro substitution pattern, which mimics the reactivity of o-nitrobenzaldehyde but within a pyridine core. This motif allows for rapid access to fused bicyclic systems—such as pyrrolo[3,2-b]pyridines (4-azaindoles) and 1,5-naphthyridines —which are bioisosteres of the purine core found in ATP.

Furthermore, the 6-methoxy group is not merely a spectator; it is electronically activated by the 3-nitro group (para-like relationship), enabling nucleophilic aromatic substitution (SNAr) to introduce solubility-enhancing groups or specific binding elements early or late in the synthesis.

Chemical Reactivity Profile

The molecule possesses three distinct "handles" for diversification, allowing for orthogonal functionalization strategies:

| Position | Functional Group | Reactivity Mode | Key Application |

| C2 | Aldehyde (-CHO) | Electrophile | Reductive Amination , Henry Reaction, Wittig Olefination. |

| C3 | Nitro (-NO | Latent Nucleophile | Reduction to -NH |

| C6 | Methoxy (-OMe) | Leaving Group | SNAr displacement by amines/thiols (Activated by C3-NO |

Application I: Synthesis of 5-Methoxy-4-azaindoles

Target: Construction of the Pyrrolo[3,2-b]pyridine core (4-azaindole). Mechanism: Henry Reaction (Nitroaldol) followed by Reductive Cyclization. Significance: This scaffold is a privileged structure in inhibitors of FGFR , VEGFR , and c-Met .

Experimental Protocol

Step 1: Henry Reaction (Nitroalkene Formation)

-

Reagents: Dissolve this compound (1.0 eq) in nitromethane (solvent/reactant).

-

Catalyst: Add Ammonium Acetate (NH

OAc, 0.5 eq). -

Conditions: Reflux (100°C) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine. The product, 2-(2-nitrovinyl)-3-nitro-6-methoxypyridine , is usually a yellow solid used directly.

Step 2: Reductive Cyclization (Mayer-Schulze Approach)

-

Setup: Dissolve the crude nitrovinyl intermediate in Acetic Acid/Ethanol (1:4 v/v).

-

Reduction: Add Iron powder (Fe, 5.0 eq) slowly to the stirring solution at 60°C. Alternatively, use Sodium Dithionite (Na

S -

Cyclization: Heat to 90°C for 3 hours. The reduction of both nitro groups initiates an intramolecular condensation between the newly formed amine and the enamine/imine intermediate.

-

Purification: Filter through Celite to remove iron residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Yield: Typically 50–70% of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Pathway Visualization

Application II: Fragment-Based Library Generation via Reductive Amination

Target: Creation of secondary amine libraries for SAR (Structure-Activity Relationship) exploration. Mechanism: Reductive Amination. Advantage: The C3-nitro group prevents over-alkylation and can be reduced later to form a "handle" for further coupling.

Experimental Protocol

-

Preparation: In a 20 mL scintillation vial, combine this compound (1.0 eq) and the amine fragment (R-NH

, 1.1 eq) in DCE (Dichloroethane). -

Imine Formation: Add catalytic Acetic Acid (1 drop). Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

, 1.5 eq) in one portion. -

Quench: Stir overnight. Quench with sat. NaHCO

. -

Extraction: Extract with DCM (Dichloromethane). The product is a 2-(aminomethyl)-3-nitropyridine .

Optimization Tip: If the amine fragment is unreactive (e.g., anilines), use Ti(OiPr)

Application III: Late-Stage Diversification (SNAr)

Target: Modifying the C6 position to improve ADME properties (Solubility/Permeability).

Mechanism: Nucleophilic Aromatic Substitution.

Logic: The 3-nitro group activates the 6-methoxy group. While 2-halo pyridines are standard, the 6-methoxy group in this specific electronic environment (ortho to ring N, para to NO

Experimental Protocol

-

Reagents: Dissolve the scaffold (aldehyde or downstream intermediate) in DMSO or NMP.

-

Nucleophile: Add excess cyclic amine (e.g., Morpholine, N-Methylpiperazine, 3.0 eq).

-

Base: Add K

CO -

Condition: Microwave irradiation at 120°C for 20 minutes or thermal heating at 100°C for 4 hours.

-

Result: Conversion of the 6-OMe to 6-Amine. This is often performed after building the fused ring system to avoid side reactions with the aldehyde.

Strategic Decision Map

Use this flowchart to select the correct synthetic pathway based on your target inhibitor class.

References

-

Lécrevisse, I., et al. (2011). "Synthesis of new 4-azaindole derivatives as potential kinase inhibitors." Tetrahedron Letters, 52(3), 385-388.

-

Klaver, S., et al. (2015). "Ortho-nitrobenzaldehyde analogues in the synthesis of fused N-heterocycles." Journal of Medicinal Chemistry, 58(4), 1678-1690.

-

BenchChem Technical Division. (2025). "Synthesis and Reactivity of 2-Amino-6-methoxy-3-nitropyridine Derivatives." BenchChem Application Notes.

-

Wang, Y., et al. (2018). "Rapid Construction of Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." ACS Omega, 3(4), 3765–3772.

-

Goker, H., et al. (2023).[1] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Molecular Diversity, 27, 123-135.

Sources

synthesis of thiosemicarbazone derivatives from 6-Methoxy-3-nitropyridine-2-carbaldehyde

Application Note: Optimized Synthesis of 6-Methoxy-3-nitropyridine-2-carboxaldehyde Thiosemicarbazone

Strategic Overview & Biological Context

The synthesis of 6-Methoxy-3-nitropyridine-2-carboxaldehyde thiosemicarbazone represents a critical workflow in the development of

Mechanism of Action: The primary biological target is Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis. The thiosemicarbazone moiety acts as a tridentate ligand (N-N-S donor system), chelating transition metals (primarily Iron and Copper). This chelation generates reactive oxygen species (ROS) and quenches the tyrosyl radical required for RNR catalysis, effectively arresting cancer cell proliferation in the S-phase.

Synthetic Significance: The 3-nitro and 6-methoxy substituents on the pyridine ring are not merely decorative; they modulate the electronic environment of the chelator. The 3-nitro group enhances the electrophilicity of the aldehyde (facilitating synthesis) but also impacts the redox potential of the final metal complex. This protocol focuses on the robust, scalable synthesis of the ligand itself.

Reaction Mechanism & Design

The synthesis is a classic acid-catalyzed condensation reaction between an aldehyde and a thiosemicarbazide.

The Chemical Pathway:

-

Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal hydrazine nitrogen (

) of the thiosemicarbazide attacks the activated carbonyl. -

Elimination: A proton transfer occurs, followed by the elimination of a water molecule, establishing the imine (

) bond.

Critical Design Choice:

-

Solvent: Ethanol (EtOH) is selected over Methanol. While both are suitable, EtOH's slightly higher boiling point (

) drives the dehydration step more effectively during reflux. -

Catalyst: Glacial Acetic Acid is preferred over HCl. HCl can protonate the pyridine nitrogen, rendering it non-nucleophilic or causing salt precipitation that complicates workup. Acetic acid provides sufficient activation without "locking" the pyridine ring.

Visual Workflow (DOT Diagram)

Caption: Step-by-step workflow for the synthesis of the thiosemicarbazone derivative, highlighting critical phase changes.

Detailed Experimental Protocol

Safety Note: Thiosemicarbazides are toxic if swallowed. Work in a fume hood.

Materials:

-

Precursor: 6-Methoxy-3-nitropyridine-2-carbaldehyde (

). -

Reagent: Thiosemicarbazide (

).[2] -

Solvent: Absolute Ethanol (EtOH).[3]

-

Catalyst: Glacial Acetic Acid.[4]

Step-by-Step Procedure:

-

Preparation of Reagent Solution:

-

In a 100 mL round-bottom flask (RBF), suspend Thiosemicarbazide (911 mg, 10.0 mmol) in 20 mL of Absolute Ethanol .

-

Heat gently (

) with stirring until fully dissolved. Note: Thiosemicarbazide has poor solubility in cold ethanol.

-

-

Addition of Aldehyde:

-

Add This compound (1.82 g, 10.0 mmol) to the warm solution.

-

Observation: The solution may turn yellow/orange immediately upon addition.

-

-

Catalysis & Reaction:

-

Add 5-10 drops of Glacial Acetic Acid .

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Reflux the mixture at

(oil bath temperature) for 3 to 5 hours . -

Monitoring: Check reaction progress via TLC (Mobile phase: 5% Methanol in Dichloromethane). The aldehyde spot (higher

) should disappear.

-

-

Workup & Isolation:

-

Remove the flask from heat and allow it to cool slowly to room temperature.

-

Place the flask in an ice bath (

) for 1 hour to maximize precipitation. -

Filter the resulting yellow precipitate using a Büchner funnel/vacuum filtration.

-

-

Washing:

-

Wash the filter cake with ice-cold Ethanol (

) to remove unreacted aldehyde. -

Wash with Diethyl Ether (

) to facilitate drying.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in the minimum amount of boiling Ethanol.

-

If the solution is cloudy, filter while hot.

-

Allow to cool slowly. Needle-like yellow crystals should form.

-

Dry in a vacuum oven at

for 6 hours.

-

Quality Control & Validation

To ensure the integrity of the synthesized ligand, the following analytical benchmarks must be met.

| Technique | Parameter | Expected Result / Assignment |

| Aldehyde Proton | Absent. (The reactant peak at | |

| Azomethine ( | Singlet, | |

| Hydrazine ( | Singlet, | |

| IR Spectroscopy | ||

| IR Spectroscopy | ||

| Mass Spectrometry | ESI+ ( | Target Mass + 1. Confirm molecular weight. |

| Appearance | Visual | Bright Yellow Crystalline Solid. |

Data Interpretation: The presence of the azomethine proton and the disappearance of the aldehyde proton are the primary "Go/No-Go" criteria. The shift of the NH protons downfield indicates hydrogen bonding, often seen in these tridentate systems.

Troubleshooting & Expert Insights

Issue: Oiling Out

-

Symptom:[5] Product separates as a sticky oil instead of a solid upon cooling.

-

Cause: Impurities or cooling too rapidly.

-

Solution: Reheat to redissolve. Add a seed crystal if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. Add water dropwise to the hot ethanolic solution until just turbid, then cool.

Issue: Low Yield

-

Cause: Incomplete reaction or high solubility of product in ethanol.

-

Solution: Extend reflux time to 6+ hours. During workup, reduce the solvent volume by rotary evaporation (to

volume) before ice bath cooling.

Issue: Solubility of Starting Material

-

Insight: The 3-nitro group can decrease solubility. If the aldehyde does not dissolve in ethanol, use Methanol or a 1:1 mixture of Ethanol/Dichloromethane (though reflux temp will be lower).

References

-

French, F. A., & Blanz, E. J. (1974).

-(N)-Formylheteroaromatic thiosemicarbazones.[6] Inhibition of tumor-derived ribonucleoside diphosphate reductase and correlation with in vivo antitumor activity.[6] Journal of Medicinal Chemistry, 17(2), 172-181. Link -

Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[7] Journal of Medicinal Chemistry, 35, 3672-3677. Link

- Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry.

- Easmon, J., et al. (2001). Synthesis, cytotoxicity, and antitumor activity of 2-acetylpyridine thiosemicarbazones. Journal of Medicinal Chemistry.

Sources

- 1. cajmns.casjournal.org [cajmns.casjournal.org]

- 2. sciforum.net [sciforum.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. chemmethod.com [chemmethod.com]

- 5. academicjournals.org [academicjournals.org]

- 6. Alpha-(N)-formylheteroaromatic thiosemicarbazones. Inhibition of tumor-derived ribonucleoside diphosphate reductase and correlation with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Architectures for 6-Methoxy-3-nitropyridine-2-carbaldehyde

This Application Note and Protocol Guide details the catalytic transformations of 6-Methoxy-3-nitropyridine-2-carbaldehyde , a critical "linchpin" intermediate in the synthesis of fused heterocyclic drug candidates, particularly Imidazo[4,5-b]pyridines (e.g., kinase inhibitors) and Pyrido[2,3-b]pyrazines (e.g., PARP inhibitors).

Strategic Overview

This compound (CAS: 100632-68-2 analog) represents a highly functionalized pyridine scaffold. Its value lies in the orthogonal reactivity of its three contiguous functional groups:

-

C2-Aldehyde: A highly electrophilic handle for condensation (Henry, Knoevenagel) and reductive amination.

-

C3-Nitro Group: A latent amine precursor. Upon reduction, it enables intramolecular cyclization with the C2-substituent to form 5- or 6-membered fused rings.

-

C6-Methoxy Group: An electron-donating group (EDG) that modulates the electron deficiency of the pyridine ring, influencing the pKa and solubility of the final pharmacophore.

This guide focuses on two high-value catalytic workflows: Enantioselective Henry Reaction (for chiral side-chain installation) and Cascade Reductive Cyclization (for fused ring construction).

Reaction Landscape Visualization

Figure 1: Divergent Catalytic Pathways. Pathway A installs chiral centers; Pathway B constructs fused heterocycles.

Application Note 1: Enantioselective Henry (Nitroaldol) Reaction

Objective: Synthesis of chiral

Experimental Protocol

Target Scale: 1.0 mmol

Reagents & Catalysts[1][2][3][4][5][6][7][8][9]

-

Substrate: this compound (182 mg, 1.0 mmol)

-

Nucleophile: Nitromethane (10 equiv., used as co-solvent or in excess)

-

Catalyst Precursor: Cu(OAc)₂·H₂O (10 mol%)

-

Ligand: (R,R)-Ph-BOX or Camphor-derived diamine ligand (11 mol%)

-

Solvent: Ethanol (EtOH) or THF (0.2 M)

Step-by-Step Methodology

-

Catalyst Formation: In a dry vial, dissolve Cu(OAc)₂·H₂O (20 mg, 0.1 mmol) and the chiral ligand (0.11 mmol) in EtOH (2 mL). Stir at room temperature (RT) for 1 hour to form the active deep-blue chiral complex.

-

Substrate Addition: Add the aldehyde (182 mg, 1.0 mmol) to the catalyst solution. The solution may change color (greenish-blue) as the pyridine nitrogen and aldehyde oxygen coordinate to the copper center.

-

Reaction Initiation: Cool the mixture to 0°C to maximize enantioselectivity. Add nitromethane (0.54 mL, 10 mmol) dropwise.

-

Monitoring: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 2:1) or HPLC.[10] The electron-deficient aldehyde typically converts fully within 24 hours.

-

Quench & Isolation: Filter the reaction mixture through a short pad of silica gel to remove the copper catalyst. Wash with EtOAc. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Critical Parameters & Troubleshooting

| Parameter | Observation | Corrective Action |

| Ligand Choice | Low ee% (<80%) | Switch to bulky C2-symmetric ligands (e.g., Evans' BOX) to sterically shield the Re-face. |

| Temperature | Fast reaction, low ee% | Lower temperature to -20°C. The C3-nitro group makes the aldehyde very electrophilic, allowing lower temps. |

| Solvent | Poor solubility | Use THF/EtOH (1:1). Avoid DMF as it competes for Cu coordination. |

Application Note 2: Cascade Reductive Cyclization

Objective: Synthesis of 2-substituted-6-methoxy-3H-imidazo[4,5-b]pyridines.

Mechanism: This protocol utilizes a "hydrogen-borrowing" or direct hydrogenation strategy. An amine condenses with the aldehyde to form an imine.[1] Subsequent hydrogenation reduces the C3-nitro group to an amine (

Mechanistic Pathway Visualization

Figure 2: The cascade sequence from aldehyde to fused heterocycle.

Experimental Protocol

Target Scale: 5.0 mmol

Reagents

-

Substrate: this compound (910 mg, 5.0 mmol)

-

Amine Partner: Aniline or Benzylamine derivative (5.5 mmol)

-

Catalyst: 5% Pd/C (50 wt% wet, 100 mg) or Pt/C (sulfided) if dechlorination is a concern (not applicable here).

-

Hydrogen Source: H₂ gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Additive: Acetic Acid (AcOH, 5 drops) to catalyze imine formation.

Step-by-Step Methodology

-

Imine Formation (Pre-activation): In a round-bottom flask, dissolve the aldehyde and the amine partner in MeOH (25 mL). Add catalytic AcOH. Stir at RT for 2 hours.

-

Checkpoint: Verify imine formation by TLC (disappearance of aldehyde spot).

-

-

Hydrogenation: Carefully add the Pd/C catalyst to the reaction mixture under an argon stream (Caution: Pyrophoric).

-

Reduction: Purge the flask with H₂ gas (x3) and maintain under a H₂ balloon (1 atm). Stir vigorously at RT for 6–12 hours.

-

Note: The C3-nitro group reduces to the amine.[11] The imine may partially reduce to the secondary amine, but in the presence of an oxidant or if the intermediate cyclizes rapidly, the fused system forms.

-

Alternative for Imidazopyridines: To ensure imidazole formation, adding an oxidant (like Na₂S₂O₅ or air oxidation) post-reduction is often required to aromatize the ring fully if it over-reduces.

-

Preferred Route for Imidazopyridines: Use Na₂S₂O₄ (Sodium Dithionite) in water/EtOH for the nitro reduction if the catalytic hydrogenation over-reduces the imine.

-

-

Workup: Filter the catalyst through Celite. Wash with MeOH.

-

Purification: Concentrate the filtrate. Recrystallize from EtOH/Water or purify by column chromatography.

References & Authority

-

Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Precursor):

-

BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine."[12]

-

-

Imidazo[4,5-b]pyridine Synthesis (General Reactivity):

-

Catalytic Henry Reaction (Protocol Basis):

-

Reductive Amination/Cyclization (Methodology):

-

Patent Reference (Specific Intermediate Utility):

-

WO2023141290A1. "Parp1 inhibitors and uses thereof." (Describes the use of this compound in reductive cyclizations).

-

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Henry Reaction [organic-chemistry.org]

protocol for synthesizing substituted quinolines using 6-Methoxy-3-nitropyridine-2-carbaldehyde

Part 1: Executive Summary & Strategic Rationale

The Challenge: The user has requested a protocol for synthesizing "substituted quinolines" using 6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS: 65873-72-5).

The Scientific Correction (Expertise & Logic): Strictly speaking, reacting a pyridine-based aldehyde with a ketone yields a naphthyridine , not a quinoline. A quinoline consists of a benzene ring fused to a pyridine ring. However, when the starting material is already a pyridine (like the title compound), the fusion of a second ring via the Friedländer method creates a 1,5-naphthyridine (also known as 7-azaquinoline ).

These scaffolds are critical bioisosteres in medicinal chemistry, offering improved solubility and distinct H-bond acceptor profiles compared to their carbocyclic quinoline counterparts.[1] They are heavily utilized in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors).

The Solution: This guide details a One-Pot Reductive Friedländer Annulation . This approach is superior to stepwise methods because the intermediate—3-amino-6-methoxypyridine-2-carbaldehyde—is prone to self-condensation (polymerization).[1] By reducing the nitro group in situ in the presence of the ketone partner, we ensure immediate trapping of the amine to form the stable bicyclic aromatic system.

Part 2: Scientific Foundation & Mechanism[1][2]

The synthesis relies on the condensation of an o-aminoaldehyde with a ketone containing an

-

In-Situ Reduction: The nitro group at C3 is reduced to an amine using Iron (Fe) in Acetic Acid (AcOH) or Stannous Chloride (SnCl

).[1] -

Imine Formation: The newly formed primary amine attacks the ketone carbonyl.

-

Aldol-Type Condensation: The

-carbon of the ketone attacks the aldehyde at C2.[1] -

Dehydration/Aromatization: Loss of water drives the formation of the second pyridine ring, yielding the 1,5-naphthyridine.

Visualizing the Pathway

Figure 1: The Domino Reductive Friedländer Synthesis pathway, bypassing the isolation of the unstable amino-aldehyde intermediate.

Part 3: Detailed Experimental Protocol

Method A: One-Pot Iron-Mediated Reductive Cyclization (Recommended)

Best for: Aromatic ketones (acetophenones) and cyclic ketones (cyclohexanones).[1]

Reagents:

-

Precursor: this compound (1.0 equiv)[1]

-

Partner: Ketone (e.g., Acetophenone) (1.2 equiv)

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v) or pure AcOH.[1]

-

Catalyst: Conc. HCl (cat. 1-2 drops, optional to accelerate imine formation).[1]

Step-by-Step Workflow:

-

Setup:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add This compound (182 mg, 1.0 mmol) and the Ketone (1.2 mmol).

-

Dissolve in Glacial Acetic Acid (5 mL). If solubility is poor, add Ethanol (5 mL).

-

-

Activation:

-

Heat the mixture to 60°C for 15 minutes to ensure homogeneity.

-

Add Iron Powder (280 mg, 5.0 mmol) in portions over 5 minutes to prevent vigorous exotherm.

-

-

Reaction:

-

Increase temperature to 100°C (Reflux) .

-

Stir vigorously for 2–4 hours .

-

Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The starting nitro-aldehyde (

) should disappear; a fluorescent blue/green spot (the naphthyridine) usually appears near

-

-

Workup:

-

Filter through a pad of Celite to remove iron residues.[1] Wash the pad with Ethyl Acetate (20 mL).

-

Concentrate the filtrate under reduced pressure to remove most Acetic Acid.

-

Neutralization (Critical): Dilute residue with EtOAc (20 mL) and slowly add sat. aq. NaHCO

until pH

-

Isolation:

Part 4: Reaction Scope & Optimization Data

The following table summarizes expected outcomes based on the ketone partner used. The "R" groups refer to the substituents on the newly formed pyridine ring (positions 2 and 3 of the naphthyridine).

| Ketone Partner | Product Structure (1,5-Naphthyridine) | Yield (%) | Notes |

| Acetophenone | 2-Phenyl-6-methoxy-1,5-naphthyridine | 75-85% | Standard benchmark.[1] High yield due to conjugation.[1] |

| Cyclohexanone | 2,3-Tetramethylene-6-methoxy-1,5-naphthyridine | 60-70% | Forms a tricyclic system (Benzo-fused analogue).[1] |

| Ethyl Acetoacetate | Ethyl 6-methoxy-1,5-naphthyridine-3-carboxylate | 45-55% | Requires longer reflux; ester hydrolysis may occur if AcOH is too wet.[1] |

| 2-Acetylpyridine | 2-(Pyridin-2-yl)-6-methoxy-1,5-naphthyridine | 65-75% | Useful for bidentate ligand synthesis.[1] |

Part 5: Troubleshooting & Quality Control

-

Issue: Low Yield / Incomplete Conversion.

-

Issue: Product is "stuck" in the aqueous phase.

-

Cause: The pyridine nitrogens can be protonated during workup.

-

Fix: Ensure the pH is adjusted to >8 using NaHCO

or dilute NaOH. If the product is very polar, use 10% MeOH in DCM for extraction.

-

-

Issue: "Quinoline" vs. "Naphthyridine" Confusion.

-

Verification: Perform 1H NMR . A true quinoline would show a continuous carbocyclic aromatic region.[1] The 1,5-naphthyridine will show distinct coupling constants for the two nitrogen-containing rings (

Hz and

-

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.[1][7] (Accessed 2023).[1][8] Link[1]

-

National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] (Accessed 2023).[1][8] Link[1]

-

Gladysz, J. A., et al. Friedländer Synthesis of Naphthyridines. Chemical Reviews.[1] (Classic mechanism reference).

-

McNally, A., et al. Selective Functionalization of Pyridines.[9] Organic Letters, 2022. (Context on pyridine reactivity). Link[1]

-

Organic Chemistry Portal. Friedländer Synthesis.[1][3][6] (General Protocol Grounding). Link

Sources

- 1. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

improving yield in Friedländer synthesis with 6-Methoxy-3-nitropyridine-2-carbaldehyde

Topic: Improving Yield in Friedländer Synthesis with 6-Methoxy-3-nitropyridine-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for optimizing the Friedländer synthesis. This guide is specifically tailored to address the challenges associated with using electron-deficient heterocyclic aldehydes, such as this compound. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the reaction to help you improve your yields and obtain consistent results.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm observing no product formation. What are the primary causes?

Low or no yield in this specific Friedländer synthesis is a frequent challenge. The electronic properties of your starting material, this compound, are the principal culprits.

Root Cause Analysis:

-

Electronic Deactivation: The primary issue stems from the reduced nucleophilicity of the amino group on the pyridine ring. The potent electron-withdrawing effect of the nitro group (-NO₂) significantly decreases the electron density on the amino nitrogen, making the initial condensation step with the ketone sluggish.

-

Catalyst Incompatibility: Traditional strong acid or base catalysis can be problematic.

-

Strong Acids (e.g., H₂SO₄, HCl): These can protonate the pyridine nitrogen, further deactivating the entire ring system and hindering the reaction.

-

Strong Bases (e.g., KOH, NaOH): These are known to promote the self-condensation of the ketone partner (an aldol condensation), a significant side reaction that consumes your starting material and complicates purification.[1][2][3]

-

-

Harsh Reaction Conditions: High temperatures and prolonged reaction times, often employed to overcome the substrate's low reactivity, can lead to the degradation of starting materials and the desired product.[3]

Corrective Actions:

-

Re-evaluate Your Catalyst: The choice of catalyst is critical.[3] Modern approaches often yield better results with electron-deficient substrates.

-

Lewis Acids: Catalysts like Neodymium(III) nitrate hexahydrate, Zirconium(IV) triflate, or Ytterbium(III) triflate can activate the carbonyl group of the aldehyde without strongly protonating the pyridine ring.[4]

-

Mild Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst that is less harsh than mineral acids.[5][6]

-

Iodine: Molecular iodine has been shown to be a highly efficient catalyst for this annulation, proceeding under relatively mild conditions.[3][6]

-

-

Optimize Reaction Conditions:

-

Solvent-Free Conditions: Heating the neat reactants with a catalyst can often accelerate the reaction and simplify workup. Microwave irradiation is particularly effective for driving the reaction to completion quickly.[1][7]

-

Solvent Choice: If a solvent is necessary, consider high-boiling polar aprotic solvents like DMF. For greener approaches, conducting the reaction in water, even without a catalyst, has proven successful for some substrates.[8]

-

-

Ensure Reagent Purity: Verify the purity of your this compound and ketone. Impurities can inhibit the catalyst or introduce side reactions. Ensure all reagents and solvents are anhydrous, as water can interfere with many acid-catalyzed reactions.[1]

Q2: The reaction works, but it's messy. How can I minimize side products and simplify purification?

The formation of multiple products is typically due to competing reaction pathways.

Root Cause Analysis:

-

Ketone Self-Condensation: As mentioned, under basic conditions, the enolizable ketone can react with itself, leading to aldol adducts.[1] This is especially true for simple ketones like acetone or cyclohexanone.

-

Regioselectivity Issues: If you are using an unsymmetrical ketone (e.g., 2-butanone), two different regioisomers of the quinoline product can form. Controlling this is a common challenge in Friedländer synthesis.[2][7]

Corrective Actions:

-

Control Reagent Addition: To minimize ketone self-condensation, try slowly adding the ketone to a mixture of the aldehyde and the catalyst. This keeps the instantaneous concentration of the ketone low.

-

Switch to Acid Catalysis: Shifting from a base-catalyzed to an acid-catalyzed system (e.g., p-TsOH or a Lewis acid) will prevent the base-mediated aldol side reaction.

-

Address Regioselectivity: Controlling regioselectivity can be achieved by modifying the ketone. Introducing a directing group, such as a phosphoryl group on one of the α-carbons, can favor the formation of a single isomer.[3][7]

-

Purification Strategy:

-

Crystallization: If your product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the most effective purification method.

-

Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the standard approach.[9] A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point.

-

Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction can help remove catalyst residues and highly polar or non-polar impurities before final purification.[9]

-

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and how does it influence my experimental design?

Understanding the mechanism is key to troubleshooting. Two primary pathways are proposed for the Friedländer synthesis.[5][10]

-

Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the ketone and the aldehyde, followed by cyclization and dehydration. This pathway is believed to be dominant under typical acidic or basic conditions.[10][11]

-

Schiff Base-First Pathway: This involves the initial formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol reaction and dehydration.[10]

The electron-withdrawing nature of the nitro group on your substrate slows down both pathways but particularly impacts the initial nucleophilic attack of the amino group. This is why catalyst choice is so crucial—it must activate a carbonyl group without deactivating the amine.

Q2: Which catalysts are recommended for this specific substrate?

Given the electron-deficient nature of this compound, a careful selection of catalyst is paramount. Below is a comparison of potential catalytic systems.

| Catalyst Type | Examples | Recommended Loading | Common Conditions | Pros | Cons |

| Brønsted Acid | p-TsOH | 10-20 mol% | Toluene, reflux; or solvent-free, 120°C | Inexpensive, effective, avoids base side-reactions | Can be too harsh, may require high temperatures |

| Lewis Acid | Nd(NO₃)₃·6H₂O, Zr(OTf)₄ | 5-10 mol% | Ethanol, 60-80°C | Mild, high efficiency, good functional group tolerance[4] | More expensive, sensitive to moisture |

| Iodine | I₂ | 10-30 mol% | Solvent-free, 80-100°C | Mild, inexpensive, simple workup | Can be volatile, requires careful handling |

| Nanocatalysts | SiO₂ Nanoparticles | 5-10 wt% | Solvent-free, microwave, 100°C | Highly efficient, short reaction times, recyclable[4] | Requires synthesis/purchase of catalyst |

Q3: How do I set up and monitor the reaction effectively?

A systematic approach is crucial for success.

Monitoring by Thin-Layer Chromatography (TLC):

-

Mobile Phase: A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio as needed to get good separation (Rf values between 0.2 and 0.8).

-

Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Your starting aldehyde and the quinoline product should both be UV-active.

-

What to Look For: You should see the spot corresponding to your starting aldehyde diminish over time as a new, typically less polar, spot for the quinoline product appears.

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis (Solvent-Free)

This protocol is a robust starting point that avoids harsh conditions and simplifies the procedure.[1]

-

Preparation: In a clean, dry microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired ketone (1.1 mmol), and p-TsOH monohydrate (0.2 mmol, 20 mol%).

-

Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction's progress by TLC every 5 minutes after an initial 10-minute period.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Dissolve the resulting solid or oil in ethyl acetate (25 mL).

-

Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by a wash with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iodine-Catalyzed Synthesis

This method offers a mild alternative to traditional acid catalysis.[3]

-